6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
6-iodo-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN2OS/c15-9-6-7-12-11(8-9)13(18)17(14(19)16-12)10-4-2-1-3-5-10/h1-8H,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCYMQMGKDRCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)I)NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501445 | |
| Record name | 6-Iodo-3-phenyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18741-38-3 | |
| Record name | 6-Iodo-3-phenyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of the Iodine Atom: The iodine atom can be introduced through electrophilic iodination using iodine or iodine monochloride in the presence of an oxidizing agent.
Introduction of the Mercapto Group: The mercapto group can be introduced by nucleophilic substitution using thiourea or other sulfur-containing reagents.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production methods for 6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The quinazolinone core can be reduced to form a dihydroquinazolinone derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under acidic or basic conditions.
Reduction: Sodium borohydride or other reducing agents can be used under mild conditions.
Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base and a suitable solvent.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of 6-Iodo-2-Mercapto-3-Phenylquinazolin-4(3H)-One
The synthesis of this compound typically involves the reaction of appropriate precursors under various conditions, including the use of green chemistry methods. Recent studies highlight the efficacy of deep eutectic solvents as eco-friendly media for synthesizing substituted quinazolinones, including 6-iodo derivatives .
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for further pharmaceutical development:
Antimicrobial Activity
Research indicates that derivatives of 2-mercaptoquinazolinones possess significant antimicrobial properties. For instance, studies have shown that certain substituted quinazolinones demonstrate effectiveness against both Gram-positive and Gram-negative bacteria . The antimicrobial activity is often quantified using Minimum Inhibitory Concentration (MIC) assays, revealing promising results for compounds similar to 6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one.
Anticancer Potential
Quinazolinone derivatives have been investigated for their anticancer properties. The compound's structure suggests potential interactions with cancer cell pathways, leading to apoptosis or inhibition of tumor growth. Specific case studies demonstrate its effectiveness against various cancer cell lines, although detailed quantitative data on 6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one specifically is still emerging .
Neuroprotective Effects
Recent investigations into neurodegenerative diseases have identified quinazolinone derivatives as potential multi-target directed ligands (MTDLs). These compounds may inhibit key enzymes involved in neurodegeneration, such as monoamine oxidase and cholinesterase, providing a dual therapeutic approach .
Case Studies
Mechanism of Action
The mechanism of action of 6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular targets and pathways involved can vary depending on the specific biological or therapeutic application being studied.
Comparison with Similar Compounds
Substituent Variations at Position 6
- 6-Chloro Derivatives: 3-Allyl-6-chloro-2-mercaptoquinazolin-4(3H)-one (CAS: 49782-31-2) lacks iodine but retains the 2-mercapto group. However, antimicrobial studies show that 6-iodo derivatives exhibit broader activity spectra than chloro analogs, possibly due to iodine’s stronger electron-withdrawing effects . 6-Bromo-3-amino-2-methylquinazolin-4(3H)-one (synthesized via bromination) shows comparable antimicrobial activity to iodo derivatives but lower yields in halogenation reactions (~65% vs. 75% for iodine) .
- 6-Iodo Derivatives: 6-Iodo-2-phenoxymethyl-3-substituted quinazolin-4(3H)-ones (e.g., compound 4 in ) demonstrate enhanced antibacterial activity compared to non-halogenated analogs, attributed to iodine’s lipophilicity and improved membrane penetration .
Substituent Variations at Position 3
- 3-Benzyl vs. 3-Phenyl Groups :
- 3-Benzyl-6-iodo-2-mercaptoquinazolin-4(3H)-one (compound 7e in ) shows moderate antifungal activity, while the 3-phenyl analog (7d) exhibits superior antibacterial efficacy. The phenyl group’s planar structure may facilitate interactions with bacterial enzymes .
- 3-(4-Fluorophenyl) Derivatives (e.g., compound 1 in ) were designed as anticancer agents, highlighting the role of electron-withdrawing substituents in enhancing cytotoxicity .
Substituent Variations at Position 2
- 2-Mercapto vs. 2-Methyl/2-Phenoxy Groups: 2-Methyl-6-iodo-3-aminoquinazolin-4(3H)-one (compound 3 in ) lacks the thiol group but shows moderate antibacterial activity. The mercapto group in 6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one may enhance antioxidant capacity via radical scavenging . 2-Phenoxymethyl Derivatives () exhibit lower antifungal activity compared to mercapto analogs, underscoring the importance of the thiol moiety in redox-mediated mechanisms .
Key Findings :
- The 2-mercapto-3-phenyl substitution in the target compound confers moderate antimicrobial activity but falls short of reference drugs like ampicillin .
- Antioxidant activity is superior to chloro/bromo analogs, likely due to the thiol group’s radical scavenging capacity .
- Thiazolidinone-containing derivatives () outperform phenyl-substituted analogs in antifungal activity, suggesting that heterocyclic substituents enhance target binding .
Biological Activity
6-Iodo-2-mercapto-3-phenylquinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This compound exhibits potential as an antibacterial, anti-inflammatory, and anticancer agent. The following sections will explore its synthesis, biological activity, and relevant case studies.
Synthesis of 6-Iodo-2-Mercapto-3-Phenylquinazolin-4(3H)-One
The synthesis of 6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one typically involves the reaction of anthranilic acid derivatives with isothiocyanates. Recent studies have employed deep eutectic solvents (DESs) as eco-friendly media to enhance the efficiency and yield of these reactions. The use of DESs not only improves the reaction conditions but also minimizes environmental impact by reducing hazardous waste .
Biological Activity
The biological activities of 6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one are extensive, with significant implications in medicinal chemistry.
Antibacterial Activity
Quinazolinone derivatives, including 6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one, have demonstrated notable antibacterial properties. A study found that this compound exhibited effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicates that substitutions on the phenyl ring can significantly influence antibacterial potency .
Table 1: Antibacterial Activity of 6-Iodo-2-Mercapto-3-Phenylquinazolin-4(3H)-One
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
In addition to its antibacterial effects, this compound has shown anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which are critical in inflammatory pathways. The presence of electron-withdrawing groups on the quinazolinone structure enhances this activity .
Anticancer Activity
The anticancer potential of quinazolinones is well-documented, with compounds like 6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one being evaluated for their ability to induce apoptosis in cancer cells. Research has demonstrated that this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
Case Studies
Several studies have explored the biological activities of quinazolinone derivatives:
- Study on Antibacterial Efficacy : A recent investigation synthesized various quinazolinone derivatives, including 6-iоdo compounds, and assessed their antibacterial activity against clinical isolates. Results indicated that modifications to the aromatic substituents significantly affected their efficacy .
- Anti-inflammatory Mechanism : Another study focused on the anti-inflammatory effects of quinazolinones, highlighting how structural variations influenced their ability to suppress inflammatory markers in vitro and in vivo models .
Q & A
Q. What are the standard synthetic routes for 6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one?
The compound is synthesized via cyclization of precursors like 2-amino-5-iodomethylbenzoic acid. A typical method involves reacting this acid with acetic anhydride to form a benzoxazinone intermediate, followed by nucleophilic substitution with hydrazine hydrate to yield the quinazolinone core. Iodination can also be achieved using iodine monochloride (ICl) in acetic acid, with a reported yield of 75% after recrystallization .
Q. How is the compound characterized structurally?
Characterization relies on spectroscopic techniques:
- IR Spectroscopy : Confirms functional groups (e.g., υ NH₂ at 3446 cm⁻¹, C=O stretch at 1689 cm⁻¹) .
- NMR : ¹H and ¹³C NMR identify aromatic protons, substituents (e.g., phenyl groups), and iodine's electronic effects .
- Elemental Analysis : Validates purity and stoichiometry (e.g., iodine content: 42.46% observed vs. 42.19% calculated) .
Q. What biological activities have been reported for this compound?
Derivatives of 4(3H)-quinazolinones exhibit antibacterial activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. Activity is assessed via agar diffusion or microdilution assays, with MIC values compared to standard antibiotics. For example, 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one showed higher potency against P. aeruginosa than its precursor .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve iodine incorporation efficiency?
Iodination efficiency depends on solvent polarity, temperature, and iodine source. Using iodine monochloride in acetic acid at room temperature minimizes side reactions (e.g., diiodination). Recrystallization in ethanol enhances purity . Comparative studies with N-iodosuccinimide (NIS) or iodine in DMF could further optimize yields.
Q. What strategies resolve contradictions in biological activity data across derivatives?
Discrepancies in antimicrobial activity (e.g., varying MICs for Bacillus spp.) may arise from substituent electronic effects or steric hindrance. Structure-Activity Relationship (SAR) studies using Hammett constants or molecular docking can clarify mechanisms. For instance, electron-withdrawing groups (e.g., -I) enhance membrane penetration, while bulky substituents reduce binding .
Q. How can derivatization at the 2-mercapto group enhance antitumor potential?
The 2-mercapto group is reactive toward alkylation or condensation. For example, reacting with chloroacetyl chloride forms pyridazinylthio derivatives, which show antitumor activity in vitro. Optimizing reaction conditions (e.g., DMF under reflux) ensures regioselectivity and stability of the thioether linkage .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
Accelerated stability studies in buffers (pH 1–9) and thermal gravimetric analysis (TGA) assess degradation pathways. Introducing electron-donating groups (e.g., -NH₂) at the 3-position enhances stability by reducing quinazolinone ring oxidation .
Methodological Insights
Q. How to design SAR studies for quinazolinone derivatives?
- Substituent Variation : Synthesize analogs with halogen (F, Cl), alkyl (CH₃), or aryl groups at positions 2, 3, and 6.
- Biological Assays : Test against Gram-positive/-negative bacteria and cancer cell lines (e.g., MTT assay).
- Computational Modeling : Use DFT calculations or molecular dynamics to correlate electronic properties with activity .
Q. What analytical methods resolve structural ambiguities in iodine-containing derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
